molecular formula C9H7N3O3 B15111862 2-hydroxy-9-methyl-4-oxo-4H-pyrimido[1,6-a]pyrimidine-3-carbaldehyde CAS No. 1246776-81-7

2-hydroxy-9-methyl-4-oxo-4H-pyrimido[1,6-a]pyrimidine-3-carbaldehyde

Cat. No.: B15111862
CAS No.: 1246776-81-7
M. Wt: 205.17 g/mol
InChI Key: KXZIYMFDBQYVBO-UHFFFAOYSA-N
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Description

4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidopyrimidines, which are known for their diverse pharmacological properties, including antibacterial, antiviral, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- typically involves multi-step reactions. One common method includes the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines to yield the desired ethyl carboxylates . The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like piperidine or pyridine to facilitate the condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with nucleic acid synthesis by integrating into DNA or RNA strands, leading to disruptions in cellular processes .

Comparison with Similar Compounds

Uniqueness: 4H-Pyrimido[1,6-a]pyrimidine-3-carboxaldehyde, 2-hydroxy-9-methyl-4-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .

Properties

CAS No.

1246776-81-7

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

2-hydroxy-9-methyl-4-oxopyrimido[1,6-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C9H7N3O3/c1-5-2-10-4-12-7(5)11-8(14)6(3-13)9(12)15/h2-4,14H,1H3

InChI Key

KXZIYMFDBQYVBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN2C1=NC(=C(C2=O)C=O)O

Origin of Product

United States

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